6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-10-7-8-11-9-13(15(18)19)17(14(11)16-10)22(20,21)12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEYHIOVTMLJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr-Type Cyclization
Pyridine-3-amine derivatives undergo cyclization with β-ketoesters to form the pyrrolo[2,3-b]pyridine core. In one protocol, 6-methyl substitution is introduced using methyl-containing β-ketoesters, yielding 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid after hydrolysis.
Reaction Conditions :
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Reactants : Pyridine-3-amine, methyl acetoacetate
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Catalyst : Polyphosphoric acid (PPA)
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Temperature : 120°C, 6 hours
Sulfonylation at the Pyrrole Nitrogen
Sulfonylation protects the pyrrole NH while introducing the phenylsulfonyl group. This step is critical for subsequent functionalization without side reactions.
Phenylsulfonyl Chloride Protocol
The free NH of 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid reacts with phenylsulfonyl chloride under basic conditions:
Procedure :
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Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv) in anhydrous DMF.
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Add phenylsulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) dropwise at 0°C.
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Stir at room temperature for 12 hours.
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Quench with ice-water and extract with ethyl acetate.
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Purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Key Data :
-
Yield : 85–90%
-
Spectroscopic Validation :
Carboxylic Acid Functionalization
The 2-carboxylic acid group is often introduced via oxidation or hydrolysis of ester precursors.
Ester Hydrolysis
Methyl 6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 245064-81-7) is hydrolyzed to the carboxylic acid:
Procedure :
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Suspend the methyl ester (1.0 equiv) in THF/H2O (3:1).
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Add LiOH (3.0 equiv) and stir at 60°C for 4 hours.
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Acidify with HCl (1M) to pH 2–3.
Optimization Notes :
Alternative Pathways and Modifications
Direct Sulfonylation-Carboxylation
A one-pot method combines sulfonylation with carboxylation using CO2 under pressure:
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React 6-methyl-1H-pyrrolo[2,3-b]pyridine with phenylsulfonyl chloride and K2CO3 in DMF.
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Introduce CO2 (50 psi) at 100°C for 8 hours.
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Isolate the product via acid-base extraction.
Advantages :
Bromination-Methylation Sequence
For substrates lacking the methyl group, a bromine-assisted route is employed:
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Brominate at position 6 using NBS (N-bromosuccinimide).
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Perform Suzuki coupling with methylboronic acid.
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Proceed with sulfonylation and carboxylation as above.
Challenges :
Analytical and Process Validation
Purity Assessment
Scalability Considerations
-
Kilogram-Scale Synthesis :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Knorr Cyclization | 70 | 97 | Scalable core synthesis |
| Ester Hydrolysis | 95 | 99 | High-purity end product |
| Direct Carboxylation | 78 | 95 | Fewer steps |
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenylsulfonyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo-Pyridine Family
Key structural analogs include derivatives of pyrrolo[2,3-c]pyridine-2-carboxylic acid (Table 1). These compounds share the pyrrolo-pyridine backbone but differ in substituent positions and functional groups:
Key Observations :
- Substituent Effects : The 6-methyl and 1-phenylsulfonyl groups in the target compound introduce steric bulk and electron-withdrawing effects, contrasting with the 5-substituents (Cl, OMe) in [2,3-c]pyridine derivatives. These differences may influence solubility, reactivity, and pharmacological activity.
Thieno[2,3-b]pyridine Derivatives
A patent (IN 2007) describes 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides as IKK inhibitors . Unlike the target compound, this class replaces the pyrrolo nitrogen with sulfur, forming a thieno ring. Key comparisons include:
- Electronic Properties : Thiophene’s lower basicity compared to pyrrole may reduce hydrogen-bonding capacity, altering target selectivity.
- Biological Activity : The patent highlights enzyme inhibition, suggesting that the target compound’s phenylsulfonyl group could similarly modulate kinase interactions .
Parent Compound: 6-Methyl-1H-pyrrolo[2,3-b]pyridine
The base structure (CAS 824-51-1) lacks the phenylsulfonyl and carboxylic acid groups . Safety data indicate inhalation hazards, implying that functionalization (e.g., sulfonylation, carboxylation) may mitigate toxicity by altering physical properties (e.g., solubility, volatility).
Biological Activity
6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a derivative of the pyrrolo[2,3-b]pyridine class, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12N2O2S
- Molecular Weight : 272.32 g/mol
- CAS Number : 896722-51-3
- Solubility : High gastrointestinal absorption and permeable to the blood-brain barrier (BBB) .
Cytotoxicity
Recent studies have indicated that compounds within the pyrrolo[2,3-b]pyridine family exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study highlighted that derivatives of this compound showed considerable potency with IC50 values indicating effective inhibition of cell growth in cancer types such as breast and lung cancer .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 26 | Apoptosis induction |
| This compound | A549 (lung cancer) | 49.85 | Cell cycle arrest |
The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. Key mechanisms include:
- Inhibition of HGF/MET signaling pathway : This pathway is crucial in many cancers; its inhibition can lead to reduced tumor growth and metastasis .
- CYP Enzyme Interaction : The compound acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are involved in drug metabolism and can influence the pharmacokinetics of co-administered drugs .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
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Study on MCF-7 Cells :
- Objective: To evaluate the cytotoxic effects of the compound on breast cancer cells.
- Results: The compound exhibited an IC50 value of 26 µM, indicating significant growth inhibition and induction of apoptosis through caspase activation.
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Study on A549 Cells :
- Objective: Assessment of the anti-proliferative effects against lung cancer.
- Results: An IC50 value of 49.85 µM was recorded, with findings suggesting that cell cycle arrest occurs at the G1 phase.
Q & A
Q. Optimization Tips :
- Use Pd(PPh) as a catalyst for improved coupling efficiency .
- Monitor reaction progress via TLC or LCMS to minimize byproducts.
- Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to enhance yields .
Basic: How should researchers address discrepancies in NMR spectral data during structural characterization?
Methodological Answer:
Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from:
- Tautomerism : The pyrrolo[2,3-b]pyridine core can exhibit tautomeric forms, affecting proton assignments. Use -NMR or 2D experiments (COSY, HSQC) to resolve ambiguities .
- Solvent effects : Compare DMSO- and CDCl spectra to identify solvent-induced shifts. For example, aromatic protons in DMSO- often downfield-shift due to hydrogen bonding .
- Impurities : Validate purity via HPLC (e.g., >95% purity threshold) before spectral analysis .
Q. Example Data :
| Proton Position | Expected δ (ppm) | Observed δ (ppm) | Notes |
|---|---|---|---|
| C2-CH | 2.33 (s) | 2.56 (s) | Steric hindrance from sulfonyl group |
| NH (pyrrole) | 12.25 (s) | 11.88 (s) | Tautomerism or hydrogen bonding |
Advanced: What strategies improve aqueous solubility for in vitro assays?
Methodological Answer:
Low solubility is common due to the hydrophobic phenylsulfonyl group. Strategies include:
- Salt formation : React the carboxylic acid with sodium bicarbonate to form a water-soluble sodium salt .
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug design : Convert the carboxylic acid to a methyl ester or amide for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. Validation :
- Measure solubility via shake-flask method in PBS (pH 7.4) and compare with LogP values (predicted using ChemAxon or ACD/Labs).
Advanced: How can computational modeling predict kinase binding affinity?
Methodological Answer:
Q. Validation :
Advanced: What in vitro assays evaluate kinase inhibitory activity?
Methodological Answer:
- TR-FRET assays : Use Z’-LYTE™ or ADP-Glo™ kits to measure ATPase activity inhibition (e.g., for DYRK1A).
- Cellular assays : Treat HEK293 cells overexpressing target kinases and quantify phospho-substrate levels via Western blot .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. Key Parameters :
| Assay Type | IC Range | Key Targets |
|---|---|---|
| TR-FRET | 0.1–10 µM | DYRK1A, MTH1 |
| Cellular | 1–50 µM | IL-6, TNF-α |
Basic: What purification techniques isolate this compound from reaction mixtures?
Methodological Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial separation. For polar byproducts, switch to DCM/MeOH (95:5) .
- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for crystal formation .
- Acid-base extraction : Extract the carboxylic acid into aqueous NaOH (pH 12), then re-acidify to precipitate .
Q. Yield Optimization :
Advanced: How can SAR studies guide the design of potent analogues?
Methodological Answer:
- Modify the phenylsulfonyl group : Replace with electron-withdrawing groups (e.g., CF) to enhance kinase binding .
- Vary the methyl group : Introduce bulkier substituents (e.g., ethyl, cyclopropyl) to probe steric tolerance in the active site .
- Explore bioisosteres : Replace the carboxylic acid with tetrazole or acyl sulfonamide to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
